molecular formula C19H14ClF3N4O2S B284283 N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B284283
M. Wt: 454.9 g/mol
InChI Key: QVGMDMTWNXMORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-pyridine, is synthesized through chlorination of pyridine.

    Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is formed by reacting 4-methoxyphenyl with trifluoromethylpyrimidine under specific conditions.

    Coupling Reaction: The pyridine and pyrimidine intermediates are coupled using a sulfanyl linkage to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the pyridine or pyrimidine rings.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can result in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: This compound is unique due to its specific combination of functional groups and rings.

    Other Acetamides: Compounds with similar acetamide structures but different substituents may have different properties and applications.

    Pyridine and Pyrimidine Derivatives: Compounds with pyridine or pyrimidine rings but lacking the trifluoromethyl group or sulfanyl linkage.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14ClF3N4O2S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H14ClF3N4O2S/c1-29-12-6-4-11(5-7-12)14-9-15(19(21,22)23)27-18(26-14)30-10-16(28)25-13-3-2-8-24-17(13)20/h2-9H,10H2,1H3,(H,25,28)

InChI Key

QVGMDMTWNXMORH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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